molecular formula C9H9ClO2 B6204581 2-chloro-5-ethylbenzoic acid CAS No. 67648-08-2

2-chloro-5-ethylbenzoic acid

Cat. No.: B6204581
CAS No.: 67648-08-2
M. Wt: 184.6
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Description

2-Chloro-5-ethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorine atom and an ethyl group, respectively. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Another method involves the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 5-ethylsalicylic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) in aqueous or alcoholic solutions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products Formed

    Substitution: 5-Ethylsalicylic acid.

    Reduction: 2-Chloro-5-ethylbenzyl alcohol.

    Oxidation: 2-Chloro-5-carboxybenzoic acid.

Scientific Research Applications

2-Chloro-5-ethylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-ethylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity.

Comparison with Similar Compounds

2-Chloro-5-ethylbenzoic acid can be compared with other similar compounds, such as:

    2-Chlorobenzoic acid: Lacks the ethyl group at position 5.

    5-Ethylbenzoic acid: Lacks the chlorine atom at position 2.

    2-Bromo-5-ethylbenzoic acid: Has a bromine atom instead of a chlorine atom at position 2.

The presence of both the chlorine atom and the ethyl group in this compound makes it unique and can influence its reactivity and interactions with other molecules.

Biological Activity

2-Chloro-5-ethylbenzoic acid (CEBA) is a benzoic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a chlorine atom and an ethyl group on the benzene ring, contributes to its biological activity, particularly in enzyme inhibition and interaction with protein targets.

The molecular formula of this compound is C9H9ClO2. The presence of the chlorine atom enhances its hydrophobic character, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This dual functionality makes CEBA a valuable compound for research applications.

The biological activity of CEBA is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and ethyl substituents influence its binding affinity and reactivity. The carboxylic acid group can form hydrogen bonds, which are essential for effective interactions with target proteins.

Enzyme Inhibition

CEBA has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit various enzymes involved in metabolic pathways, which could have implications for drug development, especially in treating metabolic disorders or cancers .

Protein-Ligand Interactions

The compound's ability to bind to proteins makes it a candidate for studying protein-ligand interactions. This property is crucial for understanding how small molecules can modulate biological processes by affecting protein functions.

Cancer Research

A study highlighted the role of transcription factors in cancer development, where CEBA's derivatives were evaluated for their potential therapeutic effects. The findings suggested that compounds similar to CEBA could inhibit cancer cell proliferation by modulating transcription factor activity .

Hypoglycemic Activity

Research on related compounds indicates that benzoic acid derivatives can exhibit hypoglycemic activity. CEBA's structure suggests it may interact with insulin-releasing receptor sites, potentially lowering blood glucose levels. This mechanism is similar to that of sulfonylurea drugs, which are known for their blood glucose-lowering effects .

Comparative Analysis

To better understand the uniqueness of CEBA, a comparison with structurally similar compounds is presented below:

CompoundStructureUnique Features
2-Chlorobenzoic Acid C7H5ClO2Lacks ethyl group; less hydrophobic
5-Ethylbenzoic Acid C9H10O2Lacks chlorine atom; affects reactivity
2-Chloro-5-methylbenzoic Acid C9H9ClO2Has a methyl group instead of ethyl; alters properties

Properties

CAS No.

67648-08-2

Molecular Formula

C9H9ClO2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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